N-(2,5-dimethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
N-(2,5-dimethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C29H29N7O2 and its molecular weight is 507.598. The purity is usually 95%.
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Biological Activity
The compound N-(2,5-dimethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo-pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.
Anticancer Activity
Research indicates that pyrazolo-pyrimidine derivatives exhibit promising anticancer properties. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. For instance:
- MCF-7 (breast cancer) and HCT116 (colorectal cancer) cell lines have shown IC50 values in the low micromolar range, indicating potent anticancer activity.
- A study reported that similar compounds in this class inhibited cell proliferation and induced apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Activity
Compounds with the pyrazolo-pyrimidine scaffold have also been investigated for their antimicrobial properties. Specific findings include:
- Moderate to high activity against Gram-positive and Gram-negative bacteria.
- Effective against fungal strains, suggesting a broad-spectrum antimicrobial potential .
Neuropharmacological Effects
The presence of the piperazine moiety in the structure suggests potential neuropharmacological activities. Compounds with similar structures have been reported to act as:
- Serotonin receptor modulators , which could be beneficial in treating anxiety and depression.
- Dopamine receptor antagonists , indicating possible applications in managing schizophrenia and other psychiatric disorders .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The presence of methoxy groups at specific positions on the phenyl ring enhances lipophilicity and bioavailability, contributing to improved potency.
- Piperazine Linkage : The 4-phenylpiperazine moiety is essential for binding affinity to various receptors, including adenosine receptors, which play a role in numerous physiological processes .
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50/Activity Level |
---|---|---|
Anticancer | MCF-7 | Low µM |
HCT116 | Low µM | |
Antimicrobial | Staphylococcus aureus | Moderate |
Escherichia coli | High | |
Neuropharmacological | Serotonin receptors | Modulatory effect |
Case Study 1: Anticancer Efficacy
In a recent study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several derivatives of pyrazolo[3,4-d]pyrimidines and tested their efficacy against various cancer cell lines. The lead compound exhibited an IC50 value of 0.39 µM against HCT116 cells, showcasing its potential as an anticancer agent .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial efficacy of related pyrazolo compounds against clinical isolates. The results indicated that certain derivatives displayed significant activity against resistant strains of bacteria, highlighting their therapeutic potential in infectious diseases .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N7O2/c1-37-23-13-14-26(38-2)25(19-23)31-27-24-20-30-36(22-11-7-4-8-12-22)28(24)33-29(32-27)35-17-15-34(16-18-35)21-9-5-3-6-10-21/h3-14,19-20H,15-18H2,1-2H3,(H,31,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJVLZCLHOAZTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.